3-Allyl-5-nitrobenzoic acid
Description
3-Allyl-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an allyl group (-CH₂CH=CH₂) at the 3-position and a nitro group (-NO₂) at the 5-position of the benzene ring. This compound combines the electron-withdrawing nitro group with the electron-rich allyl substituent, creating unique electronic and steric properties.
Properties
IUPAC Name |
3-nitro-5-prop-2-enylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-8(10(12)13)6-9(5-7)11(14)15/h2,4-6H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXDMDUVCHBKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-5-nitrobenzoic acid typically involves the nitration of allylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the production of 3-Allyl-5-nitrobenzoic acid may involve a multi-step process starting from readily available precursors. The process includes the allylation of benzoic acid followed by nitration. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: 3-Allyl-5-nitrobenzoic acid can undergo oxidation reactions, where the allyl group is converted to an aldehyde or carboxylic acid.
Reduction: The nitro group in 3-Allyl-5-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Allyl-5-formylbenzoic acid or 3-Allyl-5-carboxybenzoic acid.
Reduction: 3-Allyl-5-aminobenzoic acid.
Substitution: 3-Allyl-5-nitro-2-bromobenzoic acid or 3-Allyl-5-nitro-2-chlorobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
3-Allyl-5-nitrobenzoic acid is recognized for its role as a pharmacophore in drug design. Its nitro group enhances biological activity by facilitating interactions with biological targets.
- Antimicrobial Activity : Research has indicated that derivatives of 3-Allyl-5-nitrobenzoic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds derived from this acid showed efficacy against various bacterial strains, suggesting potential for development into new antibiotics .
- Anti-inflammatory Properties : Compounds containing the 3-Allyl-5-nitrobenzoic acid moiety have been evaluated for anti-inflammatory effects. In vitro studies revealed that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Organic Synthesis
In the realm of organic chemistry, 3-Allyl-5-nitrobenzoic acid serves as a versatile intermediate in the synthesis of more complex molecules.
- Synthesis of Complex Organic Structures : The compound is utilized in the synthesis of various heterocyclic compounds. For example, it has been used as a building block in the preparation of substituted benzoic acids and other aromatic compounds through electrophilic aromatic substitution reactions .
- Diversity-Oriented Synthesis : The compound is part of diversity-oriented synthesis strategies that aim to generate a wide variety of compounds from a single precursor. This approach has been particularly valuable in drug discovery, allowing researchers to explore numerous derivatives quickly .
Materials Science
3-Allyl-5-nitrobenzoic acid has found applications beyond traditional organic synthesis and medicinal chemistry.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its functional groups allow for further modification and cross-linking, making it suitable for advanced material applications .
- Dyes and Pigments : As a precursor to various dyes, 3-Allyl-5-nitrobenzoic acid plays a role in the textile and plastics industries. Its derivatives are used to create vibrant colors due to their ability to absorb specific wavelengths of light effectively .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of synthesized derivatives of 3-Allyl-5-nitrobenzoic acid against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Synthesis of Heterocycles
Research conducted on the use of 3-Allyl-5-nitrobenzoic acid in synthesizing novel heterocyclic compounds demonstrated that it could facilitate the formation of pyrrole derivatives with promising biological activities. The study emphasized the compound's utility in generating diverse chemical libraries for drug discovery .
Mechanism of Action
The mechanism of action of 3-Allyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The allyl group can participate in reactions that modify the structure and function of target molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
*Note: Data for 3-Allyl-5-nitrobenzoic acid is inferred based on structural analogs.
Key Observations :
- The 2-allyloxy isomer () exhibits an ether linkage, which may reduce acidity compared to the direct allyl-substituted carboxylic acid due to decreased electron withdrawal .
- Electronic Properties: The nitro group at the 5-position (meta to the carboxylic acid) creates a strong electron-withdrawing effect, stabilizing the carboxylate anion and lowering pKa compared to non-nitro analogs . Amino or carbamoyl substituents (e.g., 3-Carbamoyl-5-nitrobenzoic acid) introduce hydrogen-bonding capability, improving solubility in polar solvents relative to alkyl or allyl groups .
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Solubility : The sodium salt of 3-nitrobenzoic acid () shows enhanced water solubility, suggesting that 3-Allyl-5-nitrobenzoic acid may similarly form salts for improved bioavailability .
- Thermal Stability : Allyl-substituted nitroaromatics (e.g., 2-Allyloxy-5-nitrobenzoic acid) are typically stable but may decompose under strong acidic/basic conditions or high heat, releasing toxic fumes .
Q & A
Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 3-Allyl-5-nitrobenzoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzoic acid derivatives. A plausible route includes:
Nitration : Introduce a nitro group at the 5-position of benzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration.
Allylation : Perform Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Pd-mediated) to attach the allyl group at the 3-position.
- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Safety : Follow GHS hazard guidelines (H302, H315, H319) for nitro compounds: use fume hoods, nitrile gloves, and eye protection .
Q. Which spectroscopic techniques are optimal for characterizing 3-Allyl-5-nitrobenzoic acid?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify allyl protons (δ 5–6 ppm, multiplet) and nitro group proximity effects (deshielding of adjacent carbons).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign positional isomerism.
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) groups.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns using ESI or EI sources.
- Cross-Validation : Compare data with NIST reference spectra for nitrobenzoic acids .
Q. What safety protocols are critical for handling 3-Allyl-5-nitrobenzoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use respiratory protection if dust or aerosols form.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335).
- Spill Management : Absorb with inert material (vermiculite), avoid dry sweeping, and dispose as hazardous waste (H412) .
Advanced Research Questions
Q. How can SHELX software enhance the crystallographic refinement of 3-Allyl-5-nitrobenzoic acid?
- Methodological Answer :
- Structure Solution : Use SHELXD for dual-space recycling to phase experimental X-ray data.
- Refinement (SHELXL) :
Apply anisotropic displacement parameters for non-H atoms.
Model disorder in the allyl group using PART instructions.
Validate via R-factor convergence (<5%) and Hirshfeld rigid-bond tests.
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for nitrobenzoic acid derivatives?
- Methodological Answer :
- Scenario : Discrepancies in nitro group orientation (e.g., crystallographic vs. NMR-derived torsion angles).
- Strategies :
Multi-Method Cross-Validation : Compare XRD data with DFT-calculated geometries (e.g., Gaussian, B3LYP/6-31G*).
Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility.
Impurity Analysis : Employ HPLC-MS to rule out byproducts affecting spectral interpretations .
Q. What computational approaches predict the reactivity of 3-Allyl-5-nitrobenzoic acid in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations :
Optimize geometry at the M06-2X/def2-TZVP level.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
